molecular formula C8H11NO2S B3379379 3-methanesulfonyl-N-methylaniline CAS No. 156461-79-9

3-methanesulfonyl-N-methylaniline

Cat. No.: B3379379
CAS No.: 156461-79-9
M. Wt: 185.25 g/mol
InChI Key: CYSBKMAGWFJGLN-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-N-methylaniline is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . It is an aniline derivative featuring both a methylsulfonyl and an N-methylaniline group on a benzene ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The molecular structure, represented by the SMILES notation CNC1=CC(=CC=C1)S(=O)(=O)C , provides key functional groups that are useful for further chemical modifications . The methylsulfonyl group is a strong electron-withdrawing moiety that can influence the electron density of the aromatic ring and serve as a hydrogen bond acceptor. The N-methylaniline group offers a site for electrophilic substitution or can act as a building block for more complex molecular architectures. This combination makes this compound a versatile chemical building block for researchers developing novel compounds, such as potential pharmaceuticals and agrochemicals. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. While a specific safety data sheet for this exact compound was not located in the search, handling should follow good laboratory practices. As a reference, the related compound 3-methylsulphonylaniline hydrochloride is classified as causing serious eye irritation and skin irritation . Researchers should consult the specific Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-methyl-3-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9-7-4-3-5-8(6-7)12(2,10)11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSBKMAGWFJGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methanesulfonyl-N-methylaniline can be synthesized through several methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For example, cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol under mild conditions (60°C) with sodium hydroxide as the base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

3-methanesulfonyl-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methanesulfonyl-N-methylaniline with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications.

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Physical State Key Properties/Applications References
This compound C₈H₁₁NO₂S 185.24 3-SO₂CH₃, NHCH₃ Solid (inferred) Potential use in drug design (electron-deficient aryl amines).
4-Methanesulfonyl-N-(3-phenylpropyl)aniline C₁₆H₁₉NO₂S 297.40 4-SO₂CH₃, N-(3-phenylpropyl) White solid Synthesized via Cu-catalyzed cross-coupling; 84% yield (pharmacological tool development).
3-(Methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline C₁₇H₂₁NS 271.42 3-SCH₃, N-(4-phenylbutan-2-yl) Not reported Sulfanyl group (thioether) increases lipophilicity.
3-(Methylsulfonyl)aniline C₇H₇NO₂S 169.20 3-SO₂CH₃, NH₂ Solid (SDS data) Higher polarity than N-methyl analogs; used in polymer intermediates.
3-[(3-Methylbutane)sulfonyl]aniline C₁₁H₁₇NO₂S 227.32 3-SO₂-(3-methylbutyl), NH₂ Not reported Extended sulfonyl chain may enhance thermal stability.
N-Methylaniline C₇H₉N 107.16 NHCH₃ (no sulfonyl group) Colorless liquid BP: 196°C; used as a formylating reagent in indole functionalization.

Key Observations:

Substituent Position and Electronic Effects :

  • The 3-methanesulfonyl group in the target compound creates a strong electron-withdrawing effect, which contrasts with the 4-methanesulfonyl isomer (). Positional differences influence reactivity in electrophilic aromatic substitution and metal-catalyzed reactions.
  • N-Methylation reduces basicity compared to primary anilines (e.g., 3-(methylsulfonyl)aniline in ), enhancing solubility in organic solvents .

Sulfonyl vs. Sulfanyl Groups :

  • The sulfonyl (-SO₂CH₃) group (as in the target compound) increases polarity and hydrogen-bonding capacity compared to sulfanyl (-SCH₃) derivatives (). This impacts pharmacokinetic properties like membrane permeability.

The simpler N-methyl group balances steric effects with synthetic accessibility.

Synthetic Accessibility :

  • Copper-catalyzed methods () are effective for sulfonyl-aniline synthesis but may require optimization for N-methylated derivatives due to competing side reactions.

Biological Activity

3-Methanesulfonyl-N-methylaniline (CAS No. 156461-79-9) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methanesulfonyl group attached to a nitrogen atom in an aniline ring, giving it the molecular formula C₈H₁₁NO₂S. This structure allows for significant interactions with biological molecules, including enzymes and receptors.

Biological Activity

Mechanism of Action
The primary mechanism of action of this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can influence several biochemical pathways, making it a compound of interest in pharmacological research.

Toxicity Studies
Toxicity assessments have indicated that compounds related to N-methylaniline exhibit significant effects on erythrocytes and spleen health. For instance, studies have shown that exposure to N-methylaniline leads to increased methemoglobin levels, decreased erythrocyte counts, and splenic changes in animal models . While specific toxicity data for this compound is limited, its structural similarity to N-methylaniline suggests potential hematological effects.

In Vitro Studies

Research has demonstrated that this compound can act as an enzyme inhibitor. For example, it has been explored in studies targeting specific proteins involved in metabolic pathways. The compound's ability to inhibit these enzymes suggests potential applications in drug development.

Case Studies

  • Inhibition of Enzymatic Activity
    A study investigated the inhibitory effects of various methanesulfonyl derivatives on specific enzymes. Results indicated that this compound showed promising inhibition profiles, suggesting its utility in designing enzyme inhibitors for therapeutic purposes.
  • Toxicological Assessment
    An examination of related compounds revealed that prolonged exposure to methylaniline derivatives could lead to significant toxicological effects, including methemoglobinemia and splenomegaly in animal models. Such findings underscore the importance of evaluating the safety profile of this compound before clinical application .

Comparative Analysis

Compound Biological Activity Mechanism of Action
This compoundEnzyme inhibition; potential toxicityCovalent bonding with nucleophilic sites
N-Methyl-4-methanesulfonylanilineSimilar enzyme inhibitionSimilar mechanism as above
N-Methyl-2-methanesulfonylanilineVaries; less studiedLess defined compared to 3-methyl variant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.